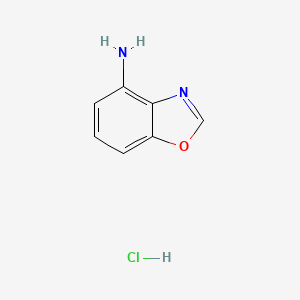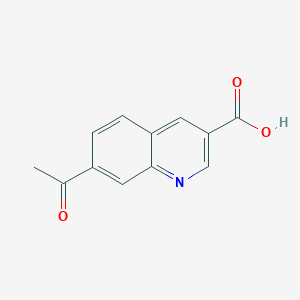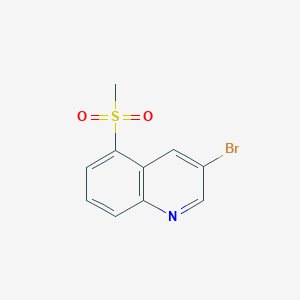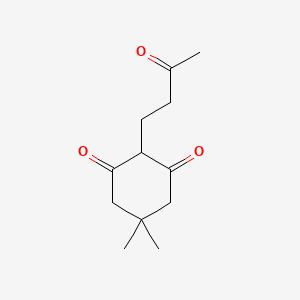
5-Chloro-2,4-dinitrobenzotrifluoride
描述
5-Chloro-2,4-dinitrobenzotrifluoride is a chemical compound that is part of a broader class of compounds known for their various applications in organic synthesis and material science. While the specific compound is not directly synthesized in the provided papers, related compounds and derivatives have been studied, which can give insights into the properties and reactivity of this compound .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been described, such as the synthesis of 4,5-difluorobenzo[a]pyrene from benzo[a]pyrene-4,5-dione using dimethylaminosulfur trifluoride . Another study outlines the synthesis of 5-Chloro-2, 3, 4-trifluorobenzoic acid from commercially available precursors through a sequence of nitration, selective reduction, diazotisation, and chlorination . These methods could potentially be adapted for the synthesis of this compound by altering the position of functional groups and the sequence of reactions.
Molecular Structure Analysis
The structure of related compounds has been confirmed using various spectroscopic techniques. For instance, the structure of derivatives of 4-chloro-3,5-dinitrobenzotrifluoride was confirmed by NMR, IR, Raman, and mass spectral data, and the structure of one derivative was further verified by X-ray crystal structure analysis . These techniques are crucial for determining the molecular structure and could be applied to this compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, such as the reaction of potassium ethyl dithiocarbonate with 4-chloro-3,5-dinitrobenzotrifluoride to afford disulfide and sulfide derivatives . These studies provide a basis for understanding the types of chemical reactions that this compound might undergo, such as nucleophilic substitutions or reactions with sulfur-containing reagents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can offer some insights. For example, the formation of hydrogen-bonded framework structures in derivatives of chloro-nitrobenzoyl compounds suggests that this compound may also form similar hydrogen-bonded structures due to the presence of nitro groups . These properties are important for understanding the compound's behavior in different environments and potential applications.
安全和危害
5-Chloro-2,4-dinitrobenzotrifluoride is harmful if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
作用机制
Target of Action
5-Chloro-2,4-dinitrobenzotrifluoride (CDNT) is primarily used as a derivatization reagent . It interacts with primary and secondary amines , making it useful in the analysis of compounds such as amino acids .
Mode of Action
The interaction of CDNT with its targets involves an addition-elimination mechanism . In this process, CDNT reacts with aniline derivatives to form N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives . This reaction is influenced by the nature and position of the substituent in the aniline ring .
Biochemical Pathways
The biochemical pathways affected by CDNT are primarily related to the analysis of amino acids . By reacting with amino acids, CDNT allows for their detection and quantification in various samples . .
Pharmacokinetics
Information on the pharmacokinetics of CDNT, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It’s known that the reaction of glyphosate with cdnt completes at 60 degrees celsius for 30 minutes in ph 95 H(3)BO(3)-Na(2)B(4)O(7) media .
Result of Action
The primary result of CDNT’s action is the formation of derivatives that can be detected and quantified using techniques such as high-performance liquid chromatography tandem mass spectrometry . This allows for the analysis of amino acids in various samples .
Action Environment
The efficacy and stability of CDNT are influenced by environmental factors such as temperature and pH . For instance, the reaction of glyphosate with CDNT is completed at 60 degrees Celsius in a pH 9.5 environment
生化分析
Biochemical Properties
5-Chloro-2,4-dinitrobenzotrifluoride plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for analytical purposes. It interacts with various enzymes and proteins, facilitating the detection and quantification of amino acids in complex biological samples. The compound forms stable derivatives with amino acids, which can be analyzed using techniques such as liquid chromatography and mass spectrometry . This interaction is crucial for studying metabolic pathways and understanding the nutritional quality of food and pharmaceuticals.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular behavior . Additionally, it can impact the activity of enzymes involved in amino acid metabolism, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a derivatizing agent, forming covalent bonds with amino acids and other biomolecules. This binding can inhibit or activate specific enzymes, depending on the nature of the interaction . The compound’s ability to form stable derivatives with amino acids is particularly important for analytical applications, as it enhances the detection sensitivity and accuracy of these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the stability of the compound is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in gene expression and enzyme activity . Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of metabolic processes. These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of amino acids, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its impact on cellular functions and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The distribution of the compound is influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell, with different effects observed in various subcellular compartments
属性
IUPAC Name |
1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVLVSIYNZSAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544300 | |
| Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21878-58-0 | |
| Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




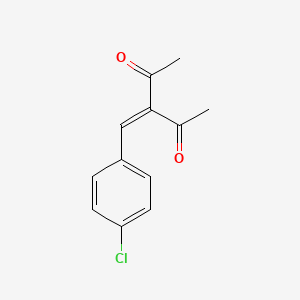
![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)
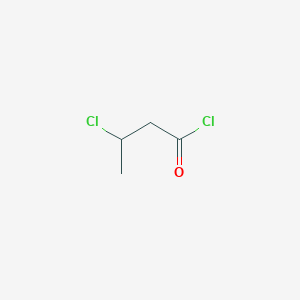
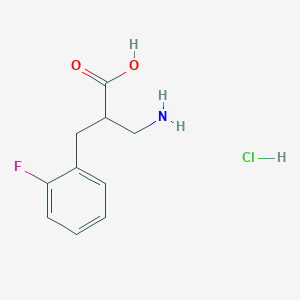

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)
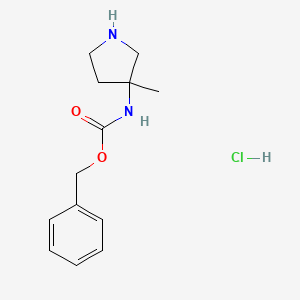
![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)
